2-(7-Methoxy-1H-indazol-3-YL)acetic acid
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Overview
Description
2-(7-Methoxy-1H-indazol-3-YL)acetic acid is a compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 7th position of the indazole ring and an acetic acid moiety at the 3rd position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Methods such as reductive cyclization and metal-catalyzed reactions are preferred due to their efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dihydroindazole derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
2-(7-Methoxy-1H-indazol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of phosphoinositide 3-kinase δ, which is relevant in respiratory diseases .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
1H-Indazole-3-acetic acid: Another indazole derivative with different substitution patterns.
Uniqueness: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position enhances its potential as a therapeutic agent compared to other indazole derivatives .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(7-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-4-2-3-6-7(5-9(13)14)11-12-10(6)8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
YZDXXYISXZLZBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)CC(=O)O |
Origin of Product |
United States |
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